

# A Comprehensive Technical Guide to 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Cat. No.: B118449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Identification

Chemical Name: **5-Nitro-2-(4-pyridinyl)-1H-benzimidazole** CAS Number: 148533-73-7[1][2]

Synonyms: AKOS BB-7919, ASISCHEM D50988, ZERENEX E/[2]

## Physicochemical Properties and Synthesis

While specific experimental data for the titular compound is limited in the provided results, a general understanding of its class, the 5-nitrobenzimidazoles, can be established. These compounds are typically powders with limited solubility in water.

## Table 1: Physicochemical Properties of a Related Compound (5-Nitrobenzimidazole)

| Property            | Value                      |
|---------------------|----------------------------|
| CAS Number          | 94-52-0                    |
| Molecular Formula   | C7H5N3O2                   |
| Molecular Weight    | 163.13 g/mol               |
| Appearance          | Powder                     |
| Melting Point       | 204-208 °C                 |
| Solubility in Water | 0.5 g/L                    |
| pH                  | 6 (10 g/L slurry at 20 °C) |

Data sourced from Sigma-Aldrich for 5-Nitrobenzimidazole for synthesis.

## Biological Activity and Quantitative Data

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[3][4]</sup> Derivatives have shown potential as antimicrobial, anticancer, antihypertensive, and antiprotozoal agents.<sup>[3][5][6][7]</sup>

### Anticancer Activity

The nitro group is often crucial for the cytotoxic effects of these compounds against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.<sup>[6]</sup>

### Table 2: Anticancer Activity (IC50) of 5-Nitrobenzimidazole Derivatives

| Compound Class/Derivative                                                                    | Cancer Cell Line | IC50 (μM)                          |
|----------------------------------------------------------------------------------------------|------------------|------------------------------------|
| Nitro substituted compound 6 (with imidazolinyl group)                                       | A549 (Lung)      | 2.12 ± 0.21 (2D), 4.01 ± 0.95 (3D) |
| HCC827 (Lung)                                                                                |                  | 5.13 ± 0.97 (2D), 7.02 ± 3.25 (3D) |
| NCI-H358 (Lung)                                                                              |                  | 0.85 ± 0.05 (2D), 1.73 ± 0.01 (3D) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)                          | A549 (Lung)      | 0.028                              |
| Thiobenzimidazole derivatives                                                                | MCF-7 (Breast)   | 0.76 - 21.5                        |
| 5-Nitrobenzimidazole-pyrimidine hybrids                                                      | HepG2 (Liver)    | 4.37                               |
| Data compiled from studies on various 5-nitrobenzimidazole derivatives. <sup>[5][6][8]</sup> |                  |                                    |

## Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases.

### Table 3: Enzyme Inhibition (IC50) by Benzimidazole Derivatives

| Inhibitor                                                                                 | Target Enzyme | IC50 (μM) |
|-------------------------------------------------------------------------------------------|---------------|-----------|
| 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole                                                | MMP-2         | 4.2 ± 0.2 |
| MMP-13                                                                                    |               | 12 ± 7    |
| MMP-9                                                                                     |               | 23.3 ± 10 |
| MMP-8                                                                                     |               | 25 ± 10   |
| 2-aryl-5(6)-nitro-1H-benzimidazole (Compound 3)                                           | PARP          | 0.05      |
| Data from studies on specific benzimidazole derivatives. <sup>[8]</sup><br><sup>[9]</sup> |               |           |

## Antihypertensive and Vasorelaxant Activity

Derivatives of 5-nitrobenzimidazole have been investigated as angiotensin II receptor antagonists for the treatment of hypertension.<sup>[7]</sup>

## Table 4: Antihypertensive and Vasorelaxant Activity

| Compound/Derivative                                                            | Activity              | Measurement | Value          |
|--------------------------------------------------------------------------------|-----------------------|-------------|----------------|
| 2-(4-((2-butyl-5-nitro-1H-benzimidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | AT1 Receptor Affinity | IC50        | 1.03 ± 0.26 nM |
| 5-nitro benzimidazole derivatives (BDZ3, BDZ6, BDZ12, BDZ18, BDZ20)            | Vasorelaxant Activity | EC50        | <30 μM         |
| Data from studies on novel 5-nitrobenzimidazole derivatives.[7][10]            |                       |             |                |

## Antiprotozoal Activity

The benzimidazole core is a known pharmacophore in antiparasitic drugs.

### Table 5: Antiprotozoal Activity (IC50) of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

| Compound   | Target Organism       | IC50 (μM)                     |
|------------|-----------------------|-------------------------------|
| Compound 7 | Giardia intestinalis  | 3.95                          |
| Compound 7 | Trichomonas vaginalis | More active than Benznidazole |
| Compound 8 | Trichomonas vaginalis | More active than Benznidazole |

Data from a study on benznidazole analogues.[3]

## Experimental Protocols

### Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

This procedure is adapted from methods used for analogous benzimidazoles.

Procedure:

- Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid are added to polyphosphoric acid (PPA).
- The mixture is refluxed at 200°C for 2 hours.
- The reaction mixture is cooled and then neutralized with a suitable base (e.g., sodium bicarbonate solution).
- The resulting precipitate is collected by filtration, washed with water, and dried.
- Purification is achieved by column chromatography on silica gel, eluting with a solvent mixture such as dichloromethane/methanol (9:1).[\[11\]](#)

Expected Yield: Approximately 70% with purity >95%.[\[11\]](#)

## Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.[\[6\]](#)

Procedure:

- Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline, and its turbidity is adjusted to the 0.5 McFarland standard.
- Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
- Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO. These disks are then placed onto the inoculated agar surface.
- Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

- Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

## Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[\[8\]](#)

Procedure:

- Cell Seeding: Human neoplastic cells are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
- Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC<sub>50</sub> value is calculated from the dose-response curve.

## Visualized Workflows and Pathways

### Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **5-Nitro-2-(4-pyridinyl)-1H-benzimidazole**.

## Potential Anticancer Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Postulated anticancer mechanism involving PARP inhibition and cell cycle arrest.

## Disk Diffusion Assay Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the antimicrobial disk diffusion assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE | 148533-73-7 [chemicalbook.com]
- 2. 5-NITRO-2-(4-PYRIDINYL)-1H-BENZIMIDAZOLE | 148533-73-7 [amp.chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | 1772-39-0 [chemicalbook.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole | [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118449#5-nitro-2-4-pyridinyl-1h-benzimidazole-cas-number>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)